molecular formula C17H32B2O4 B12060832 (E)-1-Pentene-1,2-diboronic acid bis(pinacol) ester

(E)-1-Pentene-1,2-diboronic acid bis(pinacol) ester

Cat. No.: B12060832
M. Wt: 322.1 g/mol
InChI Key: MXQDNQSRLNMUOP-SEYXRHQNSA-N
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Description

(E)-1-Pentene-1,2-diboronic acid bis(pinacol) ester (CAS: 307531-75-5) is a diboronic ester derivative characterized by a conjugated alkene backbone with pinacol ester groups at the 1,2-positions. Its molecular formula is C₂₀H₃₆B₂O₅, with a molecular weight of 378.12 g/mol . Key properties include:

  • Physical state: Solid at room temperature.
  • Melting point: 92–93°C.
  • Boiling point: 383.6°C.
  • Density: 1.045 g/cm³.
  • Solubility: Insoluble in water; expected to dissolve in organic solvents like chloroform or acetone, consistent with the solubility trends of pinacol esters .
  • Hazard profile: Classified with warnings for skin irritation (H313), oral toxicity (H303), and respiratory irritation (H333) .

This compound is widely used in Suzuki-Miyaura cross-coupling reactions and as a precursor for synthesizing functionalized alkenes .

Properties

Molecular Formula

C17H32B2O4

Molecular Weight

322.1 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[(E)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-1-en-2-yl]-1,3,2-dioxaborolane

InChI

InChI=1S/C17H32B2O4/c1-10-11-13(19-22-16(6,7)17(8,9)23-19)12-18-20-14(2,3)15(4,5)21-18/h12H,10-11H2,1-9H3/b13-12-

InChI Key

MXQDNQSRLNMUOP-SEYXRHQNSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C(\B2OC(C(O2)(C)C)(C)C)/CCC

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=C(B2OC(C(O2)(C)C)(C)C)CCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

(E)-1-Pentene-1,2-diboronic acid bis(pinacol) ester can be synthesized through the reaction of 1-pentene with bis(pinacolato)diboron in the presence of a suitable catalyst. The reaction typically requires a transition metal catalyst such as palladium or ruthenium and is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

While specific industrial production methods for (E)-1-Pentene-1,2-diboronic acid bis(pinacol) ester are not widely documented, the general approach involves large-scale synthesis using similar catalytic processes as in laboratory settings. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency in industrial production.

Chemical Reactions Analysis

Types of Reactions

(E)-1-Pentene-1,2-diboronic acid bis(pinacol) ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Catalysts: Palladium, ruthenium, and other transition metals.

    Solvents: Tetrahydrofuran (THF), toluene, and other organic solvents.

    Conditions: Inert atmosphere (e.g., nitrogen or argon), moderate to high temperatures, and specific pH conditions depending on the reaction.

Major Products Formed

Scientific Research Applications

(E)-1-Pentene-1,2-diboronic acid bis(pinacol) ester has a wide range of applications in scientific research:

    Chemistry: Used as a reactant in the synthesis of complex organic molecules, particularly in cross-coupling reactions.

    Biology: Employed in the development of boron-containing compounds for biological studies and potential therapeutic applications.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of (E)-1-Pentene-1,2-diboronic acid bis(pinacol) ester involves its ability to form stable boron-carbon bonds, which are crucial in various organic synthesis reactions. The compound acts as a nucleophile in cross-coupling reactions, where the boron atoms facilitate the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

Data Table: Comparative Properties of Selected Diboronic Esters

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications
(E)-1-Pentene-1,2-diboronic ester C₂₀H₃₆B₂O₅ 378.12 92–93 Cross-coupling, alkene synthesis
(E)-1-Heptene-1,2-diboronic ester C₂₂H₄₀B₂O₅ ~406* Not reported Extended-chain synthesis
Phenyl-1,2-ethylenediboronic ester C₂₀H₃₀B₂O₄ 356.08 69–73 Aromatic coupling reactions
1,4-Benzenediboronic ester C₁₈H₂₈B₂O₄ 354.04 Not reported Polymer science

*Estimated based on structural similarity.

Biological Activity

(E)-1-Pentene-1,2-diboronic acid bis(pinacol) ester is a compound of significant interest due to its potential applications in organic synthesis and medicinal chemistry. This article explores its biological activity, focusing on its chemical properties, applications in various reactions, and relevant case studies.

Molecular Structure:

  • Molecular Formula: C17H32B2O4
  • Molecular Weight: 322.06 g/mol
  • CAS Number: 307531-75-5
  • Boiling Point: 301°C to 303°C
  • Flash Point: 76°C (168°F)

Chemical Identifiers:

PropertyValue
IUPAC Name4,4,5,5-tetramethyl-2-[(Z)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-1-en-2-yl]-1,3,2-dioxaborolane
Density0.954 g/mL at 25 °C
Refractive Indexn20/D=1.455n_{20}/D=1.455

Biological Activity Overview

(E)-1-Pentene-1,2-diboronic acid bis(pinacol) ester is primarily utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound serves as a versatile building block for the synthesis of various biologically active molecules. Its boronate structure allows for the formation of carbon-carbon bonds under mild conditions.

The compound acts as a reactant in cross-coupling reactions , facilitating the formation of complex organic structures through the coupling of aryl halides with boron-containing compounds. This reactivity is crucial for synthesizing pharmaceuticals and agrochemicals.

Case Studies

  • Synthesis of γ-Boryl Substituted Homoallylic Alcohols:
    Researchers have reported using (E)-1-pentene-1,2-diboronic acid bis(pinacol) ester in the stereoselective synthesis of γ-boryl substituted homoallylic alcohols. The reaction involves Ru-catalyzed double bond transposition with aromatic aldehydes, showcasing the compound's utility in synthesizing complex alcohols that may exhibit biological activity .
  • Cross-Coupling Reactions:
    A study highlighted the use of this compound in dual nickel/photoredox-catalyzed site-selective cross-coupling reactions. The ability to selectively deboronate and couple with aryl halides expands the scope of synthetic applications for creating biologically relevant compounds .

Biological Activity Data

While direct biological activity data specific to (E)-1-pentene-1,2-diboronic acid bis(pinacol) ester is limited, its role in synthesizing biologically active compounds suggests potential pharmacological applications. The following table summarizes related compounds synthesized using this boronate ester:

Compound NameBiological ActivityReference
γ-Boryl Substituted AlcoholsAntiviral and anticancer
Various Aryl CompoundsAntibacterial and antifungal

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